molecular formula C19H23N3O3S2 B2413317 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922129-94-0

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2413317
CAS RN: 922129-94-0
M. Wt: 405.53
InChI Key: ZUAYBZKGQBAQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as AC-262,356, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM), which means that it has the ability to selectively bind to and activate androgen receptors in the body. Androgens are hormones that are primarily responsible for the development and maintenance of male characteristics, but they also play important roles in female physiology.

Scientific Research Applications

Glutaminase Inhibition

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs are notable for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), primarily investigated for their potential in cancer therapy. For instance, certain analogs demonstrated similar potency and improved solubility compared to BPTES, and showed effectiveness in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Anticonvulsant Activity

Compounds containing a sulfonamide thiazole moiety, closely related to the structure , have been synthesized and evaluated for their anticonvulsant activity. Certain derivatives displayed significant protection against picrotoxin-induced convulsions, suggesting potential applications in neurological disorders (Farag et al., 2012).

Anti-Diabetic Potential

A series of S-substituted acetamides derivatives were synthesized, including structures similar to this compound. These compounds were evaluated for their anti-diabetic potential, particularly through in vitro inhibition of alpha-glucosidase enzyme. The results indicated potent inhibitory potential, positioning these compounds as valuable anti-diabetic agents (Abbasi et al., 2020).

Antimalarial and COVID-19 Potential

Some derivatives of N-(phenylsulfonyl)acetamide, structurally akin to the compound , have been investigated for their antimalarial activity and potential application in COVID-19 treatment. These studies involved computational calculations and molecular docking, indicating effectiveness against certain malarias and suggesting possible relevance in the context of COVID-19 (Fahim & Ismael, 2021).

Anti-Inflammatory and Analgesic Properties

Novel 1,3,4-thiadiazole derivatives, related to the compound , have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant in vitro anti-inflammatory activity and showed promise as potential therapeutic agents for inflammation and pain (Shkair et al., 2016).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c23-18(20-12-11-15-7-3-1-4-8-15)13-16-14-26-19(21-16)22-27(24,25)17-9-5-2-6-10-17/h2,5-7,9-10,14H,1,3-4,8,11-13H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAYBZKGQBAQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.